molecular formula C19H18N2O2 B11088899 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol

2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol

Cat. No.: B11088899
M. Wt: 306.4 g/mol
InChI Key: UPKPJXUXUAWMAI-UHFFFAOYSA-N
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Description

2-(5,6-Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol is a complex organic compound characterized by its unique tricyclic structure. This compound is part of the pyrrolobenzodiazepine family, known for their significant biological activities, including anti-tumor and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

2-(5,6-Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology and antimicrobial treatments.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol involves its ability to interact with specific molecular targets. It can bind to DNA, interfering with replication and transcription processes, which is particularly useful in its anti-tumor activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol

InChI

InChI=1S/C19H18N2O2/c1-23-17-10-4-9-16(22)18(17)19-15-8-5-11-21(15)14-7-3-2-6-13(14)12-20-19/h2-11,19-20,22H,12H2,1H3

InChI Key

UPKPJXUXUAWMAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2C3=CC=CN3C4=CC=CC=C4CN2)O

Origin of Product

United States

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